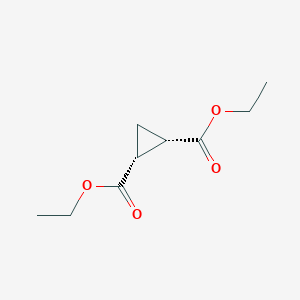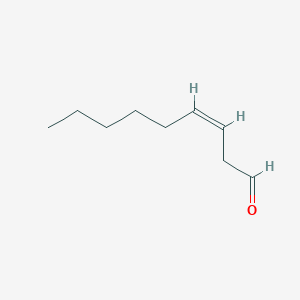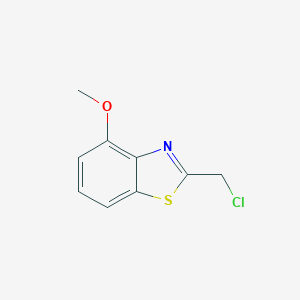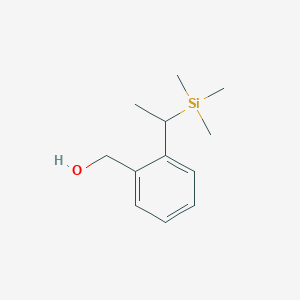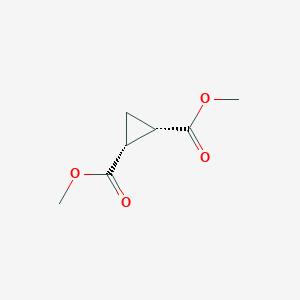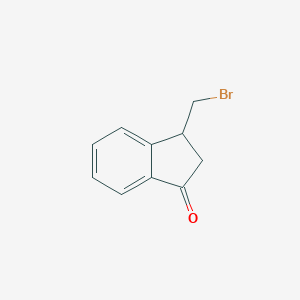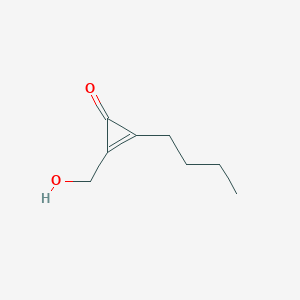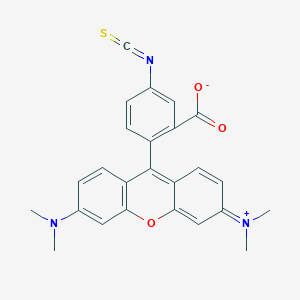
Tetramethylrhodamine-5-isothiocyanate
Overview
Description
Tetramethylrhodamine-5-isothiocyanate (TMRITC) is a fluorescent dye that has been widely used in biological research, as a fluorescent tag for proteins, as an indicator of cell viability, and as a marker for cell sorting. It is a highly versatile and useful dye, and has been used in many different research applications.
Scientific Research Applications
Chemical and Physical Properties in Microbiology and Immunochemistry : TRITC isomers R and G are used in microbiological and immunochemical procedures. Isomer R has been found more efficacious in immunochemical work, highlighting the importance of understanding the fluorescent staining and immunochemical activities of these reagents (Kramer et al., 1968).
Single-Molecule Measurements in Optical Behavior : TRITC dimer's optical behavior has been investigated using single-molecule measurements, demonstrating the capability of these techniques in providing insight into exciton dynamics in multichromophoric systems, crucial for understanding natural aggregates and designing molecular photonic devices (Hernando et al., 2003).
Cellular Dynamics Studies : Labeled alpha-actinin with TRITC has been microinjected into living fibroblast cells to study dynamic properties of proteins and structures in mammalian cells, revealing the potential of fluorescence microscopic techniques (Feramisco, 1979).
Lymphocyte Activation Probe : TRITC has been used to label rat and mouse lymphoid cells for detecting cellular responses early in lymphocyte activation, indicating its potential in diagnostic and research applications in immunology (Nairn et al., 1979).
In Vivo Intracellular Marker : It's used as an intracellular marker of locomotor-related spinal neurons in vivo, demonstrating its effectiveness in neuroanatomical tracing and compatibility with immunohistochemistry (Carr et al., 1994).
Fluorescence Probe Development : TRITC fluorophore is utilized to develop fluorescence probes, like HySOx, for detecting hypochlorous acid specifically, a key development in biological investigations and fluorescence microscopy (Kenmoku et al., 2007).
Superparamagnetic Iron Oxide Nanoparticles Coating : TRITC has been incorporated into silica shells of superparamagnetic iron oxide nanoparticles, highlighting its utility in areas where simultaneous magnetic manipulation and fluorescence microscopy are beneficial (Lu et al., 2002).
Glucose Biosensor Development : TRITC has been used in developing a fluorescence biosensor for glucose monitoring, demonstrating its application in biomedical engineering and diagnostics (Russell et al., 1999).
Immunoglobulin Conjugation : It's been used to label immunoglobulins, facilitating the development of high-quality conjugates for research in immunology (Bergquist & Nilsson, 1974).
Subcellular pH Determination : TRITC conjugates have been employed to determine subcellular pH, showcasing its use in cell biology research (Geisow, 1984).
Mechanism of Action
Target of Action
Tetramethylrhodamine-5-isothiocyanate (5-TRITC; G isomer) is primarily used as a fluorescent dye . It is an amine-reactive compound that can bind to various biological targets, including proteins and nucleic acids . This makes it a versatile tool in biological research, particularly in the fields of cell biology, immunology, and molecular biology .
Mode of Action
The primary mode of action of 5-TRITC involves its interaction with amines . The isothiocyanate group in the compound reacts with amine groups in biological targets to form a thiourea linkage . This reaction allows 5-TRITC to bind to its targets and create bright red-orange fluorescent bioconjugates .
Biochemical Pathways
Instead, it serves as a fluorescent marker that can be used to track the distribution of its targets within biological systems . For instance, it has been used to track the pathway of poly (lactic-co-glycolic) acid (PLGA) and PLGA/chitosan nanoparticles during cell transfection .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its distribution and bioavailability in biological systems
Result of Action
The primary result of 5-TRITC’s action is the creation of fluorescent bioconjugates . These bioconjugates emit bright red-orange fluorescence with excitation/emission maxima at approximately 555/580 nm . This fluorescence can be detected using various imaging techniques, allowing researchers to visualize the distribution and movement of the compound’s targets within biological systems .
Action Environment
The action of 5-TRITC can be influenced by various environmental factors. For instance, the compound’s fluorescence may be affected by the pH and temperature of its environment. Additionally, the presence of other fluorescent compounds could potentially interfere with the detection of 5-TRITC’s fluorescence. It is also important to note that 5-TRITC should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .
Safety and Hazards
Future Directions
Tetramethylrhodamine (TRITC) is commonly used for cellular imaging applications . For brighter conjugates and higher photostability, Alexa Fluor 555 is offered as a reactive dye or conjugated to a variety of antibodies, peptides, proteins, tracers, or amplification substrates . This suggests a potential future direction for the use of Tetramethylrhodamine-5-isothiocyanate in creating brighter and more photostable conjugates for cellular imaging.
Biochemical Analysis
Biochemical Properties
Tetramethylrhodamine-5-isothiocyanate is amine-reactive . This means it can interact with various biomolecules, particularly proteins and nucleic acids . The nature of these interactions is covalent, leading to the formation of stable, brightly fluorescent conjugates .
Cellular Effects
In cellular imaging applications, this compound is often conjugated to antibodies and proteins . This allows for the visualization of these molecules within the cellular environment. The bright fluorescence of this compound can influence cell function by providing a means to track the distribution and localization of the conjugated molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules through its isothiocyanate group . This reactive group can form a covalent bond with amines, typically those found in proteins . This binding can lead to changes in the fluorescence of the molecule, allowing it to be used as a reporter of molecular interactions .
Temporal Effects in Laboratory Settings
This compound is known for its stability, making it suitable for long-term studies . Over time, the fluorescence of the compound remains relatively stable, although some decrease may occur due to photobleaching . Despite this, this compound continues to be a valuable tool in in vitro and in vivo studies due to its bright fluorescence and stability .
Dosage Effects in Animal Models
The exact dosage can vary depending on the specific application and the molecules to which this compound is being conjugated .
Metabolic Pathways
This compound is not a naturally occurring metabolite and does not participate in metabolic pathways . Once conjugated to a biomolecule, the resulting complex can participate in the metabolic pathways that the biomolecule is involved in .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by the biomolecules it is conjugated to . For example, when conjugated to antibodies, the compound can be distributed throughout the cell following the typical antibody distribution pattern .
Subcellular Localization
The subcellular localization of this compound is also dependent on the biomolecules it is conjugated to . For instance, when conjugated to a protein that localizes to the mitochondria, this compound will also localize to the mitochondria . This property makes it a valuable tool for studying the localization of various biomolecules within cells .
properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMFQNTEUNRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376366 | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80724-19-2 | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



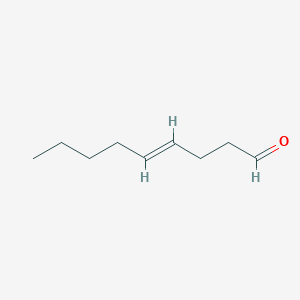
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)


